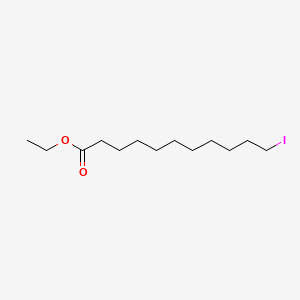

ethyl 11-iodoundecanoate

Description

Structure

3D Structure

Properties

CAS No. |

53821-20-8 |

|---|---|

Molecular Formula |

C13H25IO2 |

Molecular Weight |

340.24 g/mol |

IUPAC Name |

ethyl 11-iodoundecanoate |

InChI |

InChI=1S/C13H25IO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |

InChI Key |

MSUXYGAHHGIEFE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCI |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCI |

Other CAS No. |

53821-20-8 |

Synonyms |

ethyl-11-iodoundecanoate |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 11 Iodoundecanoate and Analogues

Conventional and Established Synthetic Routes

The traditional synthesis of ethyl 11-iodoundecanoate primarily relies on two robust and well-documented methods: the esterification of the corresponding carboxylic acid and halogen exchange reactions.

Esterification Processes from Corresponding Carboxylic Acids

A common and straightforward route to this compound is through the esterification of 11-iodoundecanoic acid. This reaction typically involves heating the carboxylic acid in the presence of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid. For instance, one procedure describes the esterification of 11-iodoundecanoic acid with absolute ethanol in toluene, using sulfuric acid as a catalyst, to yield this compound in 88% yield. harvard.edu The product can be purified by distillation. harvard.edu

This method is a classic example of Fischer esterification, a widely used process for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is often used, or water is removed as it is formed.

Halogen Exchange Reactions (e.g., from Bromo-Precursors)

The Finkelstein reaction is a cornerstone of halogen exchange methodologies and is frequently employed for the synthesis of iodoalkanes from their corresponding bromo or chloro precursors. iitk.ac.inwikipedia.orgunacademy.com This SN2 reaction involves treating an alkyl halide with a solution of sodium iodide in acetone (B3395972). iitk.ac.inwikipedia.org The success of the reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium bromide or sodium chloride is not, thus precipitating out of solution and driving the equilibrium towards the desired iodo product. wikipedia.org

In the context of this compound synthesis, a common precursor is ethyl 11-bromoundecanoate. The synthesis can also start from 11-bromoundecanoic acid, which is first converted to 11-iodoundecanoic acid via a halogen exchange reaction with sodium iodide in acetone. harvard.edu The resulting 11-iodoundecanoic acid is then esterified to produce this compound. harvard.edu One specific example involves refluxing 11-bromoundecanoic acid with sodium iodide in acetone for 12 hours to produce 11-iodoundecanoic acid, which is then esterified. harvard.edu

This two-step approach, combining halogen exchange and subsequent esterification, provides an effective pathway to this compound, particularly when the corresponding bromo-precursor is more readily available or cost-effective.

Table 1: Comparison of Conventional Synthetic Routes

| Method | Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 11-Iodoundecanoic acid | Ethanol, Sulfuric acid | Reflux in toluene | 88% | harvard.edu |

| Halogen Exchange (Finkelstein) | 11-Bromoundecanoic acid | 1. Sodium iodide 2. Ethanol, Sulfuric acid | 1. Reflux in acetone 2. Esterification | High (not explicitly stated for the ester) | harvard.edu |

Advanced and Specialized Synthetic Approaches

Beyond the conventional methods, more advanced synthetic strategies have been developed for the preparation of this compound and its analogues. These approaches offer alternative pathways, sometimes with improved selectivity or applicability for specific research purposes.

Organometallic Reagent-Mediated Syntheses (e.g., Organocopper(I) Ate Complexes, Grignard Reagents)

Organometallic reagents provide powerful tools for carbon-carbon bond formation. In the context of long-chain fatty acid synthesis, organocopper(I) ate complexes, derived from Grignard reagents, have been utilized. harvard.edu For instance, a mixed copper(I) ate complex, generated from undec-10-enylmagnesium chloride and methylcopper(I), can react with this compound. harvard.edu This reaction results in the selective transfer of the undec-10-enyl group, forming ethyl 21-docosenoate in 79% yield. harvard.edu While this example illustrates a reaction of this compound, the underlying principle of using organometallic reagents can be adapted for its synthesis.

The preparation of organometallic reagents themselves, such as Grignard reagents (organomagnesium) and organolithium compounds, often involves the reaction of an organic halide with the corresponding metal. mt.comlibretexts.org These highly reactive species can then be used in a variety of subsequent reactions.

Hydroboration-Iodination Procedures for Unsaturated Precursors

For the synthesis of terminal iodoalkanes from terminal alkenes, a hydroboration-iodination sequence offers a valuable anti-Markovnikov approach. manac-inc.co.jp The direct addition of hydrogen iodide to an alkene typically follows Markovnikov's rule. manac-inc.co.jp However, by first reacting the alkene with a borane (B79455) reagent (hydroboration), an organoborane intermediate is formed where the boron atom adds to the less substituted carbon. wikipedia.org Subsequent treatment of this organoborane with iodine, often in the presence of a base like sodium hydroxide (B78521) or sodium methoxide, cleaves the carbon-boron bond and installs an iodine atom, resulting in the anti-Markovnikov product. manac-inc.co.jp

This methodology can be applied to the synthesis of this compound starting from ethyl 11-undecenoate. The hydroboration of the terminal double bond followed by iodination would yield the desired product. This method is particularly useful when the corresponding unsaturated ester is a readily available starting material.

Radiosynthesis Considerations for Isotopic Labeling Studies

Radioiodinated fatty acids are of significant interest in nuclear medicine for metabolic imaging studies. nih.govplos.org The synthesis of isotopically labeled this compound, for example with iodine-123, iodine-125, or iodine-131, requires specialized techniques.

One common method for radioiodination is through isotopic exchange reactions. acs.org This involves reacting the non-radioactive iodinated compound, such as this compound, with a radioactive iodide source, like sodium [¹²³I]iodide. acs.org These reactions are often carried out in a solvent like acetone and can achieve high radiochemical yields (RCY). acs.org

Other advanced methods for introducing radioiodine include iododesilylation and iododeboronation, where a trialkylsilyl or boronic acid/ester group is replaced by a radioactive iodine atom. nih.gov These methods offer high regioselectivity and can be performed under mild conditions. nih.gov The choice of method often depends on the desired specific activity of the final radiolabeled compound and the stability of the precursor.

Table 2: Overview of Advanced Synthetic Approaches

| Method | Precursor Type | Key Reagents/Steps | Primary Application/Advantage | Reference |

|---|---|---|---|---|

| Organometallic Reagent-Mediated Synthesis | Alkyl or alkenyl halides | Grignard reagents, Organocopper(I) ate complexes | Carbon-carbon bond formation for creating analogues | harvard.edu |

| Hydroboration-Iodination | Unsaturated esters (e.g., ethyl 11-undecenoate) | 1. Borane (e.g., BH3) 2. Iodine, Base | Anti-Markovnikov iodination of alkenes | manac-inc.co.jpwikipedia.org |

| Radiosynthesis (Isotopic Exchange) | This compound | Radioactive sodium iodide (e.g., Na[123I]) | Preparation of radiolabeled tracers for imaging studies | acs.org |

Exploration of Precursor Compounds in Synthetic Pathways

One of the most common and well-documented pathways begins with 11-bromoundecanoic acid . harvard.eduresearchgate.net This precursor undergoes a halogen exchange reaction, known as the Finkelstein reaction, to yield 11-iodoundecanoic acid . harvard.edupnas.org This intermediate acid is the direct precursor to the final product. The conversion of 11-iodoundecanoic acid to its ethyl ester is accomplished through esterification with ethanol . harvard.edu

An alternative route utilizes unsaturated esters as the starting material. For instance, ethyl 10-undecenoate can be converted to this compound by the addition of hydrogen iodide across the terminal double bond. tandfonline.com Similarly, methyl 10-undecenoate has been used as a precursor, which involves hydroboration followed by an iodination step to introduce the iodine at the terminal position. snmjournals.org

The following table summarizes the key precursor compounds and their roles in the synthesis of this compound.

| Precursor Compound | Role in Synthesis | Relevant Reaction Type |

| 11-Bromoundecanoic acid | Starting material for halogen exchange to form the iodo-acid intermediate. harvard.eduresearchgate.net | Finkelstein Reaction |

| 11-Iodoundecanoic acid | Direct precursor that is esterified to the final product. harvard.edu | Esterification |

| Ethanol | Reactant for the esterification of 11-iodoundecanoic acid. harvard.edu | Esterification |

| Ethyl 10-undecenoate | Starting material for hydroiodination. tandfonline.com | Electrophilic Addition |

| Methyl 10-undecenoate | Precursor for hydroboration-iodination sequence. snmjournals.org | Hydroboration-Oxidation |

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in several steps of the synthesis of this compound, primarily by increasing reaction rates and influencing selectivity.

In the esterification of 11-iodoundecanoic acid with ethanol, a strong acid catalyst is typically required. Sulfuric acid is a commonly used homogeneous catalyst for this transformation, effectively protonating the carboxylic acid and facilitating nucleophilic attack by ethanol. harvard.edu The direct esterification of undecylenic acid, a related precursor, also employs acid catalysts like p-toluenesulfonic acid, often in conjunction with azeotropic water removal to drive the reaction to completion. vulcanchem.com

While the classic Finkelstein reaction for converting an alkyl bromide or chloride to an alkyl iodide does not always require a catalyst beyond the solvent's effect, catalyzed versions of this reaction exist, particularly for less reactive substrates. wikipedia.orgunacademy.com For aromatic Finkelstein reactions, systems involving copper(I) iodide with diamine ligands have been developed to facilitate the halogen exchange. wikipedia.org Although ethyl 11-bromoundecanoate is a reactive primary halide, these catalytic systems highlight the potential for metal-mediated enhancements in halogen exchange reactions.

In related syntheses of haloalkanoates, other catalytic systems are employed. For example, the ring-opening of lactones to form silyl (B83357) ω-haloalkanoates can be catalyzed by palladium chloride (PdCl₂) . acs.org Furthermore, the synthesis of the analogous ethyl 11-chloroundecanoate from the iodide has been achieved using phase-transfer catalysts , which enhance the rate of nucleophilic substitution in a biphasic system. vulcanchem.com

| Reaction Step | Catalytic System | Function of Catalyst |

| Esterification | Sulfuric Acid (H₂SO₄) | Protonates the carboxylic acid, activating it for nucleophilic attack by ethanol. harvard.edu |

| Halogen Exchange (Aromatic Analogue) | Copper(I) Iodide / Diamine Ligand | Facilitates the substitution of a halogen with iodide on an aromatic ring. wikipedia.org |

| Halogen Exchange (Chloro-analogue synthesis) | Phase-Transfer Catalyst | Facilitates transport of the nucleophile between aqueous and organic phases. vulcanchem.com |

| Ring-Opening Halosilation (Related Synthesis) | Palladium Chloride (PdCl₂) | Catalyzes the addition of a silyl hydride and an alkyl iodide across a lactone ring. acs.org |

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key strategies focus on manipulating equilibrium, reaction kinetics, and solvent effects.

The Finkelstein reaction, which converts an alkyl bromide or chloride to the corresponding iodide, is a cornerstone of this synthesis and is an equilibrium process. wikipedia.org To drive the reaction towards the desired iodoalkane, Le Châtelier's principle is exploited. The reaction is typically performed by treating the bromo-precursor with sodium iodide in acetone . harvard.eduwikipedia.orgaskfilo.com Sodium iodide is soluble in acetone, whereas the sodium bromide or sodium chloride byproduct is not. wikipedia.orgunacademy.com The precipitation of the sodium halide byproduct from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion and resulting in high yields of the alkyl iodide. wikipedia.org The use of an excess of sodium iodide further shifts the equilibrium in favor of the products. harvard.edu Refluxing the mixture in acetone or a similar solvent like ethyl methyl ketone ensures a sufficient reaction rate. harvard.edupnas.org

For the esterification step, the primary optimization strategy involves the removal of water, a byproduct of the reaction. This is often accomplished by performing the reaction in a solvent like toluene that forms an azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus . vulcanchem.com This prevents the reverse reaction (ester hydrolysis) and ensures a high conversion to the desired ethyl ester.

Academic Protocols for Product Isolation and Purification

A multi-step purification protocol is necessary to isolate pure this compound from the reaction mixture and remove unreacted starting materials, byproducts, and catalysts.

Following the Finkelstein reaction, the first step is typically the removal of the precipitated sodium bromide by filtration . harvard.edu The filtrate, containing the crude iodo-intermediate or final product in acetone, is then processed. A common workup procedure involves pouring the reaction mixture into water and extracting the product with a water-immiscible organic solvent such as diethyl ether . researchgate.net

The organic extract is then subjected to a series of washes. A wash with a dilute sodium thiosulfate solution is essential to remove any residual iodine, which would otherwise color the product. tandfonline.com This is followed by washes with water and a saturated sodium chloride solution (brine) to remove water-soluble impurities and to aid in the separation of the organic and aqueous layers. researchgate.nettandfonline.com

After the extraction and washing steps, the organic solution is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate , to remove trace amounts of water. researchgate.netgoogle.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure.

The final and most critical purification step for this compound is fractional distillation under reduced pressure (vacuum distillation). harvard.edu This technique allows the high-boiling point ester to be distilled at a lower temperature, preventing thermal decomposition and yielding a product of high purity. harvard.edutandfonline.com In some cases, silica (B1680970) gel column chromatography may also be employed as an alternative or supplementary purification method. snmjournals.orggoogle.com

Chemical Reactivity and Transformation Mechanisms of Ethyl 11 Iodoundecanoate

Transformations Involving the Terminal Iodo Functional Group

The carbon-iodine bond at the C-11 position is the most reactive site for many transformations due to the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions for Diverse Derivatizations

The terminal iodo group of ethyl 11-iodoundecanoate readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. In these reactions, an electron-rich nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion. wikipedia.orgnih.gov

A notable example is the reaction with sodium azide (B81097) to produce ethyl 11-azidoundecanoate. vulcanchem.com This azide derivative serves as a key precursor for "click" chemistry, a set of powerful and reliable reactions for molecular assembly. Another common transformation involves the reaction with cyanide ions, typically from potassium cyanide, which extends the carbon chain by one and introduces a nitrile functional group. savemyexams.com This reaction is valuable for synthesizing long-chain dicarboxylic acids or other derivatives.

The Finkelstein reaction, a halide exchange process, can also be employed. For instance, reacting this compound with a chloride source can yield ethyl 11-chloroundecanoate. wikipedia.orgvulcanchem.com Similarly, reaction with various amines leads to the formation of ω-amino esters, which are important building blocks for polyamides and other polymers. savemyexams.com The general scheme for these nucleophilic substitutions is shown below:

I-(CH₂)₁₀-COOEt + Nu⁻ → Nu-(CH₂)₁₀-COOEt + I⁻ (where Nu⁻ represents a nucleophile such as N₃⁻, CN⁻, RNH⁻, etc.)

The efficiency of these reactions is influenced by factors such as the choice of solvent, temperature, and the nature of the nucleophile.

Coupling Reactions for Carbon-Carbon Bond Formation

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing new carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is particularly useful for forming sp³-sp² or sp³-sp³ bonds. For example, the coupling of this compound with an arylboronic acid introduces an aromatic ring at the terminus of the alkyl chain. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the alkyl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Organocopper Reagents: Another significant method for C-C bond formation involves the use of organocopper reagents (Gilman reagents) or ate complexes. harvard.edu For instance, this compound can react with a lithium dialkylcuprate or a mixed copper(I) ate complex derived from a Grignard reagent. harvard.edu A specific application is the reaction with a complex formed from undec-10-enylmagnesium chloride and methylcopper(I), which results in the formation of ethyl 21-docosenoate in high yield. harvard.edu This demonstrates the utility of this method for synthesizing very long-chain fatty acid esters.

The following table summarizes representative coupling reactions of this compound.

| Coupling Reaction | Reagent | Catalyst | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | ω-Aryl undecanoate | vulcanchem.com |

| Organocopper | (R)₂CuLi or RCu(CN)Li | None | Long-chain ester | harvard.edu |

| Negishi | Organozinc reagent | Pd or Ni complex | Long-chain ester | rsc.org |

Regioselective Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. dbpedia.orgsolubilityofthings.com For this compound, the terminal iodo group can be selectively converted to other functionalities without affecting the ethyl ester moiety.

One of the simplest interconversions is the reduction of the iodo group to a hydrogen atom, which can be achieved using various reducing agents, effectively converting the molecule to ethyl undecanoate.

More complex interconversions are also possible. For example, the iodo group can be converted into a sulfonate ester, which is also an excellent leaving group but may offer different reactivity or selectivity in subsequent reactions. vanderbilt.edu The conversion of the iodo group to other halides, such as a bromide or chloride, via the Finkelstein reaction as mentioned earlier, is another example of a regioselective functional group interconversion. wikipedia.org These transformations are crucial for multi-step syntheses where the reactivity of the terminal group needs to be modulated.

Reactions of the Ethyl Ester Moiety

The ethyl ester group at the other end of the molecule provides another site for chemical transformations, primarily involving nucleophilic acyl substitution.

Transesterification Processes and Related Ester Modifications

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and an excess of a different alcohol (R'OH), the ethyl group can be swapped out. The reaction is an equilibrium process, and driving it to completion often requires the removal of ethanol (B145695) as it is formed.

Base-Catalyzed Transesterification: Using an alkoxide (R'O⁻) as a catalyst (and reactant) also achieves transesterification. masterorganicchemistry.com This method is often faster but can be complicated by the potential for hydrolysis if water is present.

Transesterification is a key reaction in various industrial applications, including the production of biofuels and the synthesis of specific polymer monomers. mdpi.comvulcanchem.comresearchgate.net For example, reacting this compound with a diol could lead to the formation of polyesters containing the iodo-functionalized repeating unit.

Acid-Catalyzed and Base-Promoted Hydrolysis Mechanisms

Hydrolysis of the ethyl ester group cleaves the ester bond to yield 11-iodoundecanoic acid and ethanol. libretexts.orgchemistrystudent.com This reaction can be performed under either acidic or basic conditions. psiberg.comlibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org This process is reversible, and an excess of water is used to shift the equilibrium towards the products. psiberg.comlibretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgyoutube.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com The reaction is effectively irreversible because the initially formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.comsavemyexams.com Saponification is a fundamental reaction in the production of soaps from fats and oils. libretexts.orgucoz.com

The following table outlines the products of hydrolysis under different conditions.

| Hydrolysis Type | Reagents | Key Intermediate/Product | Final Product (after workup) | Reference |

| Acid-Catalyzed | H₂O, H⁺ catalyst | 11-Iodoundecanoic acid | 11-Iodoundecanoic acid | psiberg.comlibretexts.org |

| Base-Promoted | NaOH(aq), then H₃O⁺ | 11-Iodoundecanoate salt | 11-Iodoundecanoic acid | libretexts.orgmasterorganicchemistry.com |

Mechanistic Investigations of Reactions Involving this compound

This compound is a bifunctional molecule, possessing a terminal primary iodide and an ethyl ester group. This structure allows it to participate in a variety of chemical transformations, including both radical and ionic reaction pathways. Mechanistic investigations into its reactivity provide insight into the formation of polymers and other complex molecules.

Radical Polymerization Mechanisms and Kinetics

The carbon-iodine (C-I) bond in this compound is relatively weak, making it a suitable candidate to act as an initiator in controlled radical polymerization processes. wikipedia.org Specifically, it is effective in Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.org

The general mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex (e.g., complexes of copper, iron, or ruthenium). wikipedia.orglabinsights.nl The process begins with the homolytic cleavage of the C-I bond in this compound, initiated by the transition metal catalyst in its lower oxidation state. This generates an undecanoate-based radical and the transition metal complex in a higher oxidation state.

ATRP Mechanism Steps:

Initiation/Activation: The transition metal catalyst (Mt^n) abstracts the iodine atom from the initiator (R-X, this compound) to form a radical (R•) and the oxidized metal complex (X-Mt^(n+1)). wikipedia.org

Propagation: The generated radical adds to a monomer molecule (M), forming a new polymer chain radical (P_n•). This process repeats to grow the polymer chain.

Deactivation: The oxidized metal complex can transfer the halogen atom back to the propagating radical, reforming a dormant polymer chain (P_n-X) and regenerating the catalyst in its lower oxidation state. labinsights.nl

Equilibrium: A dynamic equilibrium is established between the active (propagating radicals) and dormant (halogen-capped polymer chains) species. This equilibrium is heavily shifted towards the dormant side, which keeps the concentration of active radicals low and significantly reduces the rate of termination reactions between two radicals.

Beyond metal-catalyzed ATRP, alkyl iodides like this compound can also serve as initiators for organocatalyzed living radical polymerization, using organic salts such as tributylmethylphosphonium iodide or amines as catalysts to achieve controlled polymer growth. tcichemicals.com

While direct kinetic data for this compound as an initiator is not broadly published, data from structurally related compounds provides insight. For instance, in the radical copolymerization of allyl 11-iodoundecanoate with vinyl chloride, the reactivity ratios were determined, indicating the relative reactivity of each monomer toward the propagating radical chains. researchgate.net

| Monomer | Reactivity Ratio (r) | Interpretation |

|---|---|---|

| Allyl 11-iodoundecanoate (M1) | r1 = 0.42 | The propagating radical ending in M2 adds M1 at a faster rate than the radical ending in M1 adds another M1 monomer. |

| Vinyl Chloride (M2) | r2 = 1.64 | The propagating radical ending in M2 prefers to add another M2 monomer over adding an M1 monomer. |

Ionic Reaction Pathways and Their Stereochemical Outcomes

The primary alkyl iodide functionality of this compound makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org The SN2 mechanism is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs. iitk.ac.in

A defining characteristic of the SN2 reaction is its stereospecificity. The nucleophile attacks from the side opposite to the leaving group, a trajectory known as "backside attack". wikipedia.orgkhanacademy.org This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. wikipedia.org In the case of this compound, the reaction occurs at carbon-11 (B1219553), which is an achiral sp3 carbon (bonded to two hydrogen atoms). Therefore, while the backside attack mechanism is operative, the reaction does not produce an enantiomer of a chiral starting material. However, the stereochemical pathway is well-defined and predictable.

The ester group of this compound can also participate in ionic reactions. Under basic or acidic conditions, it can undergo nucleophilic acyl substitution, such as hydrolysis to form 11-iodoundecanoic acid and ethanol, or transesterification with other alcohols. libretexts.org

Furthermore, the C-I bond allows for the formation of organometallic compounds. Reaction with active metals such as magnesium or lithium in an ether solvent can produce the corresponding Grignard or organolithium reagent. libretexts.orguni-konstanz.de These reagents transform the formerly electrophilic carbon-11 into a potent nucleophile and a strong base, enabling subsequent reactions like coupling with other electrophiles or addition to carbonyls. libretexts.orgvapourtec.com A synthetic approach to generate a linear C30 compound utilizes the coupling of a dibromide with two equivalents of this compound, a reaction that proceeds via an organometallic intermediate. uni-konstanz.de

Studies on Regioselectivity and Stereochemical Control in Transformations

The reactivity of this compound is characterized by high regioselectivity, dictated by the nature of the attacking reagent. The molecule presents two primary electrophilic sites: the sp3 carbon bonded to iodine (C-11) and the sp2 carbonyl carbon of the ester group.

Regioselectivity:

Attack at C-11: Soft nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) and many organometallic reagents will preferentially attack the soft electrophilic carbon atom bearing the iodide leaving group via an SN2 or coupling pathway. wikipedia.orgopenstax.org

Attack at Carbonyl Carbon: Hard, non-basic nucleophiles or reactions under conditions favoring nucleophilic acyl substitution (e.g., hydrolysis with NaOH) will target the hard electrophilic carbonyl carbon. libretexts.org

Proton Abstraction: Strong, sterically hindered bases could potentially induce an E2 elimination reaction to form ethyl undec-10-enoate, although SN2 reactions are generally favored for primary halides. wikipedia.org

Stereochemical Control:

As established, transformations at the C-11 position via the SN2 mechanism are stereospecific, proceeding with inversion of configuration. wikipedia.orgiitk.ac.in This provides absolute stereochemical control at that center. If this compound were modified to make C-11 a chiral center, any subsequent SN2 reaction would predictably yield the inverted product. This inherent control is a cornerstone of using such substrates in asymmetric synthesis.

The predictable regioselectivity and inherent stereochemical control of its reaction pathways make this compound a versatile building block in organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science Research

Fundamental Role as a Key Building Block in Complex Molecule Synthesis

The presence of a terminal iodo group on a long alkyl chain makes ethyl 11-iodoundecanoate an excellent substrate for constructing larger and more complex molecular frameworks. It is particularly useful for introducing long, functionalized aliphatic chains into target molecules.

A primary application of this compound is in the synthesis of long-chain fatty acids and their derivatives through coupling reactions. Organocopper(I) ate complexes, derived from Grignard reagents, have been shown to react efficiently with this compound to produce elongated fatty acid esters. harvard.edu This method is versatile, allowing for the creation of both straight-chain and branched-chain fatty acids. harvard.edu For instance, the reaction with a mixed diorganocuprate containing an undec-10-enyl moiety resulted in ethyl 21-docosenoate in a 79% yield. harvard.edu

The process is broadly applicable, accommodating various functional groups that are stable in cuprate (B13416276) coupling conditions, such as ethers and olefins. harvard.edu Furthermore, di-Grignard reagents can be employed to prepare esters of long-chain dicarboxylic acids. harvard.edu For example, the reaction of this compound with 1,12-dodecyldi(magnesium bromide) yields diethyl tetratriacontanedioate. harvard.edu This synthetic route represents one of the most direct methods currently available for producing diverse classes of simple fatty acids. harvard.edu

Table 1: Examples of Fatty Acid Esters Synthesized from this compound

| Reactant (Grignard Reagent Derivative) | Product | Yield |

| Undec-10-enyl moiety (from organocuprate) | Ethyl 21-docosenoate | 79% |

| 1,12-Dodecyldi(magnesium bromide) | Diethyl tetratriacontanedioate | 85% |

Data sourced from research on organocopper(I) ate complexes. harvard.edu

This chain extension capability is also demonstrated in the synthesis of long-chain diol monomers via Grignard coupling. The reaction of 1,8-octyldimagnesium bromide with two equivalents of this compound is a key step in generating these monomers for polycondensate synthesis. uni-konstanz.de The functionalization of fatty acid derivatives is a significant area of research, as alkyl-branched oleochemicals possess valuable properties for applications in lubricants, cosmetics, and softeners. aocs.org

The study of cellular processes often requires molecular probes, such as fatty acid analogues with altered physical or chemical properties. This compound serves as an ideal starting material for synthesizing such analogues due to the reactivity of its terminal iodo group, which can be readily displaced by various nucleophiles.

An example of this application is in the synthesis of myristic acid analogues. Myristic acid is a C-14 fatty acid that is covalently attached to certain proteins in a process catalyzed by N-myristoyltransferase (NMT). nih.gov To study this process, researchers have synthesized analogues like 11-(ethylthio)undecanoic acid. nih.gov This sulfur-containing analogue can be prepared from a C-11 precursor like this compound through nucleophilic substitution with an ethylthiolate. The resulting 11-(ethylthio)undecanoic acid has been shown to be an effective substrate for both wheat germ and yeast NMTs, and the proteins acylated with this analogue are less hydrophobic than their myristoylated counterparts. nih.gov This alteration in hydrophobicity allows researchers to better define the specific roles of myristic acid in protein targeting within cells. nih.gov

Elongation and Functionalization of Fatty Acid Chains

Contributions to Polymer Chemistry and Material Science

This compound and its close chemical relatives are utilized in the creation and modification of polymers, contributing to the development of new materials with tailored properties.

The incorporation of functional monomers into commodity polymers like poly(vinyl chloride) (PVC) is a strategy to modify material properties. Research has been conducted on the copolymerization of allyl esters of fatty acids with various unsaturated monomers, including styrene (B11656), methyl methacrylate (B99206), and vinyl chloride. researchgate.net While copolymerization with styrene and methyl methacrylate is often inefficient, vinyl chloride has been shown to copolymerize effectively with these functionalized allyl esters. researchgate.net

A study involving a close analogue, allyl 10,11-dibromoundecanoate, demonstrated successful copolymerization with vinyl chloride, yielding a fairly homogeneous copolymer. researchgate.net Given the similar reactivity of carbon-halogen bonds (with the C-I bond being more reactive than the C-Br bond), this suggests that this compound could be similarly incorporated into polymer chains with vinyl chloride. Such copolymerizations are pursued to create materials that combine the properties of PVC with those of the fatty acid derivative, potentially leading to self-plasticized or functionalized PVC. itu.edu.tr The challenge in these copolymerizations often lies in controlling the monomer incorporation and avoiding side reactions, such as β-elimination, which can terminate the growing polymer chain. psu.edunationalmaglab.org

The synthesis of polymers with specific functions and defined structures is a central goal of modern polymer chemistry. ipfdd.de this compound can be used to create well-defined building blocks for complex polymer architectures. As previously mentioned, it can be converted into long-chain α,ω-diols through Grignard coupling. uni-konstanz.deuni-konstanz.de These diols can then be used as monomers in polycondensation reactions to produce long-spaced aliphatic polycondensates. uni-konstanz.de

This approach allows for the precise integration of long, flexible aliphatic segments into a polymer backbone, influencing properties such as crystallinity, thermal behavior, and mechanical strength. The ability to create such defined polymer architectures is crucial for developing advanced materials where function is directly related to the macromolecular design. ipfdd.de Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer pathways to create complex structures such as block and graft copolymers, and functional monomers derived from precursors like this compound are essential for these advanced syntheses. mdpi.com

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface, allowing for precise control over surface properties at the molecular level. tohoku.ac.jpethz.ch These films are constructed from molecules that typically possess three parts: a headgroup that binds to the substrate, a tail (often a long alkyl chain) that provides intermolecular van der Waals interactions for ordering, and a terminal functional group that defines the surface chemistry.

This compound is a precursor for molecules designed for SAM formation. The long undecanoate chain serves as the tail, and the iodo- group can be chemically converted into various headgroups suitable for binding to different substrates. For example, it can be transformed into a phosphonic acid group, which strongly binds to metal oxide surfaces. ethz.ch Research into modular approaches for synthesizing new functionalized molecules for self-assembly has utilized precursors like 12-iodododecylphosphonic acid, a compound very similar in structure and reactivity to derivatives of this compound. ethz.ch By modifying surfaces with these custom-designed molecules, researchers can control properties like wettability, adhesion, and biocompatibility, and create platforms for chemical sensing or organic electronic devices. ethz.charxiv.org

Integration into Polymer Architectures and Macromolecular Design

Utility in Radiochemical Synthesis for Research Purposes

This compound is a precursor for the synthesis of radioiodinated compounds. snmjournals.org A notable method involves the reaction of radioiodide ions with organoboranes in the presence of a mild oxidizing agent. snmjournals.org This technique allows for the rapid and high-yield incorporation of radioiodine, such as Iodine-125, into organic molecules. snmjournals.org

The synthesis of radioiodine-labeled mthis compound has been demonstrated using this method, starting from methyl 10-undecenoate. snmjournals.org The unsaturated ester is first hydroborated, and the resulting organoborane is then reacted with radioiodide. snmjournals.org This approach is valuable because it is rapid, with reactions often completing in under a minute, and proceeds with high radiochemical yields. snmjournals.org The ability to incorporate radioiodine efficiently into fatty acid esters like this compound is important for the development of radiopharmaceuticals for diagnostic nuclear medicine. snmjournals.org

Analytical and Structural Elucidation Methodologies for Ethyl 11 Iodoundecanoate

Spectroscopic Techniques for Structural Characterization

Spectroscopy is indispensable for elucidating the molecular architecture of ethyl 11-iodoundecanoate by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. harvard.edu A typical ¹H NMR spectrum shows a quartet at approximately δ 4.07 ppm, which is indicative of the two protons of the methylene (B1212753) group (-OCH₂-) adjacent to the ester oxygen. harvard.edu The triplet for the methyl protons (-CH₃) of the ethyl group appears upfield. A key signal is the triplet observed around δ 3.18 ppm, corresponding to the two protons on the carbon atom bonded to the iodine (-CH₂I). harvard.edu Another triplet at about δ 2.2 ppm is assigned to the protons on the carbon atom alpha to the carbonyl group (-CH₂COO-). harvard.edu The remaining methylene protons of the long alkyl chain appear as a broad multiplet between δ 1.0 and 2.0 ppm. harvard.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-185 ppm. libretexts.org The carbon of the methylene group attached to the ester oxygen (-OCH₂-) typically appears around 60 ppm. libretexts.orgvulcanchem.com The carbon atom directly bonded to the electronegative iodine atom (-CH₂I) would have a distinct chemical shift, which for a similar compound, ethyl 11-chloroundecanoate, is observed at 44.5 ppm for the -CH₂Cl carbon. vulcanchem.com The numerous methylene carbons of the undecanoate backbone produce a series of signals in the aliphatic region of the spectrum, generally between 22 and 34 ppm. vulcanchem.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) harvard.edu | Predicted ¹³C NMR Chemical Shift (δ, ppm) libretexts.orgvulcanchem.comoregonstate.edu |

|---|---|---|

| -COOCH₂ CH₃ | Triplet | ~14 |

| -(CH₂)₈- | Multiplet (1.0-2.0) | ~22-30 |

| CH₂ -CH₂I | Multiplet (1.0-2.0) | ~30.5 |

| CH₂ -COO- | Triplet (~2.2) | ~34 |

| CH₂ -I | Triplet (~3.18) | ~7 |

| -COOCH₂ CH₃ | Quartet (~4.07) | ~60 |

| C =O | - | ~173 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity.

The most prominent feature in the IR spectrum is a strong absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. harvard.edudocbrown.info This intense peak is a clear indicator of the ester moiety. Additionally, the spectrum will display C-H stretching vibrations in the region of 2850-3000 cm⁻¹. docbrown.info The presence of the carbon-iodine bond (C-I) can be identified by its stretching vibration, which typically appears in the lower frequency "fingerprint region" of the spectrum, generally between 500 and 600 cm⁻¹ . docbrown.info The C-O stretching vibrations of the ester group also produce signals in the fingerprint region, typically around 1250-1180 cm⁻¹. harvard.edudocbrown.info

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-I Stretch | 500 - 600 docbrown.info | Medium to Strong |

| C-O Stretch (Ester) | 1180 - 1250 harvard.edudocbrown.info | Strong |

| C=O Stretch (Ester) | ~1740 harvard.edu | Strong, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 docbrown.info | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. When this compound is analyzed by MS, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

The molecular weight of this compound (C₁₃H₂₅IO₂) is 340.24 g/mol . Therefore, the molecular ion peak [M]⁺• would be expected at an m/z value of 340. Due to the weak C-I bond, a prominent fragmentation pathway for iodoalkanes is the loss of the iodine atom. jove.comdocbrown.info This would result in a significant peak at m/z 213, corresponding to the [M-I]⁺ fragment (the ethyl undecanoate cation). Another characteristic fragmentation for long-chain esters involves cleavage at the ester group, which can lead to various fragment ions. libretexts.org For instance, McLafferty rearrangement is common in esters and would produce characteristic fragment ions. The fragmentation of the long alkyl chain itself typically results in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.eduntu.edu.sg

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 340 | [C₁₃H₂₅IO₂]⁺• | Molecular Ion (M⁺•) |

| 213 | [C₁₃H₂₅O₂]⁺ | Loss of Iodine radical (•I) jove.com |

| 127 | [I]⁺ | Iodine cation docbrown.info |

| Various | Alkyl chain fragments | Cleavage along the carbon chain ntu.edu.sg |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatility-Based Separation and Quantification

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Given its boiling point, this compound is amenable to GC analysis, which is frequently used to determine its purity. In a typical GC analysis, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a standard. nist.gov

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. internationaloliveoil.org For the analysis of fatty acid esters, columns with non-polar or slightly polar stationary phases, such as those with polysiloxane-based coatings (e.g., DB-1, DB-5), are commonly employed. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product. libretexts.org

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). protocols.io As the eluent moves up the plate by capillary action, the components of the mixture separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. libretexts.org The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the product spot to that of a pure standard, one can verify the identity and estimate the purity of the synthesized this compound.

Column Chromatography for Preparative Scale Purification

Column chromatography stands as a cornerstone technique for the purification of synthetic compounds on a preparative scale, enabling the separation of the desired product from unreacted starting materials, byproducts, and other impurities. For this compound, a long-chain alkyl halide ester, this method is particularly effective following its synthesis. The purification relies on the differential partitioning of the components of a mixture between a stationary phase, typically silica gel, and a liquid mobile phase that percolates through the column.

The selection of the stationary and mobile phases is critical for achieving efficient separation. Due to the non-polar nature of the long alkyl chain and the moderate polarity of the ester group, this compound is well-suited for normal-phase chromatography.

Stationary Phase: For the preparative purification of this compound and related alkyl iodides, silica gel (SiO₂) is the most commonly employed stationary phase. rsc.orgepfl.ch Its polar surface interacts with the molecules, and differences in these interactions lead to separation. The particle size of the silica gel, often in the range of 200–300 mesh, is chosen to balance resolution and flow rate for preparative applications. rsc.org

Mobile Phase (Eluent): The mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is carefully tuned to achieve the optimal retention factor (Rƒ) for the target compound, which ideally falls between 0.2 and 0.4 on a corresponding Thin Layer Chromatography (TLC) plate for good separation. rochester.edu For alkyl iodides like this compound, mixtures of hexanes or cyclohexane (B81311) with ethyl acetate are frequently used. epfl.chrsc.orgbeilstein-journals.org The proportion of the more polar solvent (ethyl acetate) is generally kept low. In some instances, dichloromethane (B109758) (DCM) has also been used as an eluent. core.ac.uk

The general procedure for purification involves packing a glass column with a slurry of silica gel in the chosen non-polar solvent. rochester.edu The crude reaction mixture containing this compound is then loaded onto the top of the silica bed. The mobile phase is passed through the column under gravity or with the application of positive pressure (flash chromatography) to speed up the process. rochester.edu As the solvent flows, the components of the mixture travel down the column at different rates. Fractions are collected sequentially, and those containing the pure product, as identified by TLC analysis, are combined and concentrated under reduced pressure to yield the purified this compound. rsc.orgbeilstein-journals.org

Below are tables detailing typical conditions and procedural steps for the preparative scale purification of long-chain alkyl iodides via column chromatography.

Table 1: Typical Solvent Systems for Column Chromatography Purification of Alkyl Iodides

| Stationary Phase | Mobile Phase System | Ratio (v/v) | Reference |

|---|---|---|---|

| Silica Gel | Hexanes / Ethyl Acetate | 9:1 | epfl.ch |

| Silica Gel | Hexanes / Ethyl Acetate | 0-5% Ethyl Acetate | beilstein-journals.orgacs.org |

| Silica Gel | Cyclohexane / Ethyl Acetate | 100:0 to 9:1 (Gradient) | rsc.org |

Table 2: General Steps for Preparative Column Chromatography

| Step | Description | Details |

|---|---|---|

| 1. Solvent System Selection | An appropriate eluent is chosen based on TLC analysis of the crude mixture. | The goal is to find a solvent system where the desired compound has an Rƒ value of approximately 0.3. rochester.edu |

| 2. Column Packing | The column is filled with a slurry of silica gel in the non-polar component of the mobile phase. | The silica gel should be packed uniformly to avoid cracks or channels, which would lead to poor separation. rochester.edu |

| 3. Sample Loading | The crude product is dissolved in a minimal amount of solvent and applied to the top of the silica bed. | Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading). |

| 4. Elution | The mobile phase is passed through the column to move the compounds down the stationary phase. | This can be done under gravity or accelerated with air pressure (flash chromatography). rochester.edu |

| 5. Fraction Collection | The eluate is collected in a series of tubes as it exits the column. | |

| 6. Analysis & Pooling | Each fraction is analyzed by TLC to determine its composition. | Fractions containing the pure desired product are combined. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes for Halogenated Esters

The traditional synthesis of halogenated esters, including ethyl 11-iodoundecanoate, often involves harsh reagents and generates significant waste. Modern synthetic chemistry is increasingly focused on developing more environmentally benign methodologies.

One established route to this compound involves the esterification of 11-iodoundecanoic acid. This acid is typically prepared from 11-bromoundecanoic acid via a Finkelstein reaction, using sodium iodide in a solvent like acetone (B3395972). google.combyjus.com The subsequent esterification with ethanol (B145695) is often catalyzed by a strong mineral acid such as sulfuric acid. google.com Another method involves the direct addition of hydrogen iodide to ethyl 10-undecenoate. google.com

Future research is geared towards making these processes greener. Key areas of development include:

Catalyst Replacement: Replacing corrosive mineral acids in esterification with solid acid catalysts, reusable Brønsted acidic ionic liquids, or enzymes (lipases) can significantly reduce environmental impact. mdpi.comnih.govmdpi.com Lipase-catalyzed esterification, for instance, offers high selectivity under mild conditions. mdpi.com

Solvent Minimization: The use of ionic liquids not only as catalysts but also as recyclable reaction media can eliminate the need for volatile organic solvents. organic-chemistry.org Solvent-free conditions, where possible, represent an ideal green chemistry approach. mdpi.com

Alternative Halogenation: Exploring alternative iodination methods that avoid the use of potentially hazardous reagents is crucial. This could involve photocatalytic methods or the use of greener iodinating agents. organic-chemistry.orgrsc.org For example, triphenylphosphine (B44618) has been shown to catalyze the iododecarboxylation of aliphatic carboxylic acid derivatives under visible light. organic-chemistry.org

Bio-based Feedstocks: The starting materials themselves can be sourced from renewable resources. Long-chain fatty acids and their derivatives are readily available from plant oils, providing a sustainable pathway to the undecanoate backbone. nih.govuantwerpen.bed-nb.info

Table 1: Comparison of Synthetic Routes to this compound and Related Halogenated Esters

| Synthetic Route | Catalyst/Reagent | Solvent | Advantages | Disadvantages | Citations |

| Finkelstein Reaction & Esterification | NaI, H₂SO₄ | Acetone, Toluene/Ethanol | Established, high yield | Use of strong acid, organic solvents | google.combyjus.com |

| Hydroiodination of Alkene | HI | n-Hexane | Direct addition | Use of corrosive and hazardous HI | google.com |

| Green Esterification | Brønsted acidic ionic liquids | Solvent-free | Recyclable catalyst, no solvent | May require higher temperatures | mdpi.com |

| Biocatalytic Esterification | Lipase | Isooctane or solvent-free | Mild conditions, high selectivity, biodegradable catalyst | Potentially slower reaction rates | mdpi.com |

| Photocatalytic Iododecarboxylation | PPh₃, LiI | Not specified | Uses visible light, mild conditions | Specific to carboxylic acid derivatives | organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis and functionalization of this compound. The goal is to achieve higher efficiency, better selectivity, and milder reaction conditions.

Organocatalysis: Organocatalysts are metal-free, often robust, and environmentally friendly alternatives to traditional metal catalysts. acs.org For the synthesis of alkyl iodides, organocatalysts like 2,4,6-trimethylphenol (B147578) can mediate reversible chain-transfer catalyzed polymerization, where an in-situ generated alkyl iodide acts as an initiator. researchgate.net Mesoionic carbenes have also been shown to catalyze the reaction of aldehydes with alkyl iodides. ucsd.edu

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to generate reactive intermediates under mild conditions. rsc.org For instance, photocatalytic systems can be employed for the difunctionalization of alkenes, which could be adapted for the synthesis of functionalized esters. rsc.org The use of photosensitizers can facilitate reactions like C-Cl activation and subsequent transformations, a principle that could be extended to C-I bond chemistry. acs.org

Biocatalysis: Enzymes, particularly lipases, are increasingly used for the synthesis of esters due to their high selectivity and operation under mild, aqueous or solvent-free conditions. mdpi.comrsc.org Lipases can catalyze the esterification of fatty acids to produce long-chain esters. mdpi.com There is also emerging research on "cryptic halogenation" in natural product biosynthesis, where enzymes transiently install a halogen to activate a molecule for subsequent reactions, a concept that could inspire novel biocatalytic routes to functionalized halides. nih.gov

Transition-Metal Catalysis: While aiming for greener alternatives, transition-metal catalysis remains a powerful tool. Nickel-catalyzed Finkelstein reactions of aryl bromides and chlorides have been developed, offering a potential route for the synthesis of aryl iodides that could be adapted for alkyl iodides. researchgate.net Iron-catalyzed cross-coupling reactions also show promise for forming C-C bonds with alkyl halides. acs.org

Table 2: Emerging Catalytic Systems for Halogenated Ester Synthesis and Functionalization

| Catalytic System | Catalyst Type | Reaction Type | Potential Advantages | Citations |

| Organocatalysis | 2,4,6-trimethylphenol | Radical Polymerization Initiation | Metal-free, controlled polymerization | Indirect synthesis |

| Organocatalysis | Mesoionic Carbene | Acylation | Mild conditions, functional group tolerance | Specific to aldehyde substrates |

| Photocatalysis | Not specified | Alkene Difunctionalization | Uses visible light, mild conditions | General applicability to be proven |

| Biocatalysis | Lipase | Esterification | High selectivity, green solvent/solvent-free | May have substrate limitations |

| Transition-Metal Catalysis | Nickel | Finkelstein Reaction | Efficient halogen exchange | Potential metal contamination |

Expansion into New Synthetic Applications and Compound Classes

The synthetic utility of this compound extends beyond its role as a simple alkylating agent. Future research will likely focus on its application in more complex synthetic strategies and the generation of novel compound classes.

Cascade Reactions: This compound is an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105ub.edu For example, the iodo- and ester- functionalities could be sequentially or concurrently involved in cyclization or multicomponent reactions to rapidly build molecular complexity.

Synthesis of Bioactive Molecules: The long aliphatic chain of this compound is a feature present in many biologically active molecules, such as fatty acids and lipids. This makes it a valuable precursor for the synthesis of novel drug candidates, agrochemicals, and other bioactive compounds. mdpi.comnih.govekb.eg For instance, it can be used to introduce long lipophilic tails to other molecules to modulate their biological activity. google.com

Polymer Chemistry: The terminal iodide can be converted to other functional groups suitable for polymerization. For example, it can be used in atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize polymers with long-chain ester side groups, which can impart specific physical properties to the resulting materials. rsc.org

Precursor to other Functional Groups: The terminal iodide is a versatile handle that can be transformed into a wide array of other functional groups. For example, it can be converted to an azide (B81097) for use in "click" chemistry, or undergo various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Advanced Computational Chemistry Approaches for Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. acs.orgsumitomo-chem.co.jp

Mechanistic Insights: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound. For example, computational studies can help to distinguish between concerted (SN2) and stepwise (addition-elimination) pathways in nucleophilic substitution reactions at the terminal carbon. researchgate.netresearchgate.netnih.gov This understanding is crucial for optimizing reaction conditions and controlling product selectivity.

Predictive Modeling: Computational models can predict the reactivity of different functional groups within a molecule. acs.orgrsc.org For a molecule like this compound, this could involve predicting the relative reactivity of the C-I bond versus the ester group under various reaction conditions. Such models can guide the rational design of synthetic routes and catalysts.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction of different catalysts with this compound, researchers can predict which catalysts will be most effective and selective for a desired transformation, reducing the need for extensive experimental screening. jst.go.jp

Thermochemical Data: Accurate computational methods can provide crucial thermochemical data, such as bond dissociation energies, for long-chain esters. researcher.life This information is vital for understanding and modeling the behavior of these molecules in various chemical processes.

Table 3: Applications of Computational Chemistry in the Study of this compound and Related Compounds

| Computational Approach | Application | Insights Gained | Citations |

| DFT Calculations | Mechanistic Studies (e.g., SN2) | Elucidation of reaction pathways, transition state analysis | researchgate.netresearchgate.netnih.gov |

| Predictive Modeling | Reactivity Prediction | Understanding relative reactivity of functional groups | acs.orgrsc.org |

| Catalyst Screening | Catalyst Design | Identification of optimal catalysts for specific transformations | jst.go.jp |

| High-Level Ab Initio Methods | Thermochemistry | Accurate bond dissociation energies and reaction energetics | researcher.life |

Q & A

Basic: What are the optimal synthetic routes for ethyl 11-iodoundecanoate, and how can reaction efficiency be quantified?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution (e.g., iodination of ethyl 11-bromoundecanoate using NaI in acetone) or esterification of 11-iodoundecanoic acid with ethanol under acid catalysis. To quantify efficiency:

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Calculate yield (%) and purity (via NMR integration or GC-MS ).

- Optimize variables: temperature (40–80°C), solvent polarity, and catalyst concentration (e.g., H₂SO₄ for esterification).

- Compare kinetic data (e.g., rate constants) across conditions using Arrhenius plots .

Data Contradictions: Discrepancies in reported yields may arise from uncontrolled variables like moisture sensitivity of intermediates. Address this by replicating experiments under inert atmospheres .

Advanced: How does steric hindrance in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The long alkyl chain and iodine atom introduce steric and electronic effects. To investigate:

- Experimental Design: Compare coupling efficiency with phenylboronic acid under Pd catalysis, varying ligands (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂).

- Metrics: Track conversion via ¹H NMR (disappearance of vinyl/aryl protons) and quantify byproducts via HPLC .

- Computational Support: Use DFT calculations (e.g., Gaussian) to model transition states and steric maps of the iodinated ester.

- Statistical Analysis: Apply ANOVA to compare yields across ligand systems, accounting for solvent/base effects .

Data Contradictions: Disagreements in ligand efficacy may stem from solvent polarity. Address by standardizing solvent (e.g., THF vs. DMF) and reporting dielectric constants .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm ester group (δ ~4.1 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and iodine’s deshielding effect on adjacent carbons.

- IR Spectroscopy: Validate ester C=O stretch (~1740 cm⁻¹) and absence of -OH (if purified).

- Mass Spectrometry (EI-MS): Identify molecular ion (M⁺ at m/z 326) and iodine’s isotopic signature (1:1 M/M+2 ratio).

- Elemental Analysis: Verify C, H, I percentages (±0.3% tolerance) .

Data Contradictions: NMR shifts may vary with solvent (CDCl₃ vs. DMSO-d₆). Always report solvent and internal standard (e.g., TMS) .

Advanced: How does this compound’s stability vary under thermal or photolytic conditions, and what decomposition pathways dominate?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to identify decomposition onset temperatures. Monitor mass loss and correlate with GC-MS volatiles (e.g., ethylene, HI).

- Photolytic Studies: Expose to UV (254 nm) and analyze via HPLC for iodinated byproducts (e.g., elimination to undecenoate esters).

- Kinetic Modeling: Use Eyring equation to compare activation energies (ΔH‡) for thermal vs. photolytic pathways.

- Control Variables: Degradation rates are pH-sensitive; perform experiments in buffered vs. non-buffered media .

Data Contradictions: Conflicting degradation pathways (radical vs. ionic) may arise from light source intensity. Calibrate irradiance and use actinometry .

Basic: How can researchers mitigate hazards when handling this compound in the lab?

Methodological Answer:

- Toxicity: Use iodinated compounds in fume hoods; monitor iodine vapor via Draeger tubes .

- Storage: Keep in amber vials under inert gas (Ar) to prevent photolytic/oxidative degradation.

- Waste Disposal: Neutralize HI byproducts with NaHCO₃ before aqueous disposal.

- Emergency Protocols: Document first-aid measures (e.g., eye flushing with saline) and ensure MSDS is accessible .

Advanced: What computational models best predict the solvation dynamics of this compound in non-polar solvents?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation shells in hexane/benzene using GROMACS with OPLS-AA forcefield.

- Metrics: Calculate radial distribution functions (RDFs) for iodine-solvent interactions and compare with dielectric constant data.

- Validation: Cross-check with experimental UV-Vis solvatochromism (λmax shifts).

- Statistical Tools: Use PCA to reduce dimensionality of solvent interaction datasets .

Data Contradictions: Discrepancies between simulated and experimental λmax may arise from forcefield inaccuracies. Address by calibrating partial charges via ESP fitting .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling: Serve as an alkyl iodide precursor in Negishi or Stille couplings to form C-C bonds.

- Radical Reactions: Participate in atom-transfer radical polymerization (ATRP) as a chain-transfer agent.

- Derivatization: Hydrolyze to 11-iodoundecanoic acid for lipidomic studies.

- Optimization: Compare yields in polar aprotic (DMF) vs. non-polar solvents (toluene) using DoE (Design of Experiments) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance mechanistic studies in catalysis?

Methodological Answer:

- Synthesis: Prepare ¹³C-labeled this compound via Krapcho decarboxylation with ¹³C-enriched precursors.

- Tracing: Use NMR or LC-MS to track isotopic incorporation in catalytic cycles (e.g., Pd-mediated couplings).

- Kinetic Isotope Effects (KIE): Compare kH/kD ratios to distinguish between concerted vs. stepwise mechanisms.

- Data Interpretation: Apply Marcus theory to correlate KIE with transition-state geometry .

Data Contradictions: Variances in KIE may reflect solvent viscosity. Control using deuterated solvents (e.g., CD₃CN vs. CH₃CN) .

Basic: What are common impurities in this compound synthesis, and how can they be identified?

Methodological Answer:

- Major Impurities: Unreacted 11-bromoundecanoate, residual NaI, or elimination byproducts (alkenes).

- Detection:

- GC-MS: Identify alkenes via retention times and fragmentation patterns.

- Ion Chromatography: Quantify iodide/bromide residues.

- ¹H NMR: Detect olefinic protons (~5.3 ppm) from elimination.

- Mitigation: Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Advanced: How can researchers reconcile discrepancies in reported crystallographic data for this compound derivatives?

Methodological Answer:

- Data Collection: Perform single-crystal XRD at low temperature (100 K) to reduce thermal motion artifacts.

- Validation: Cross-reference with Cambridge Structural Database entries; analyze R-factor and electron density maps.

- Statistical Tools: Use Rietveld refinement to account for preferred orientation in powder samples.

- Contradictions: Discrepancies in bond lengths may arise from resolution limits. Report data collection parameters (λ, θ range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.